

The Virtues of Constraint: A Comparative Guide to Evaluating 3-Aminotetrahydrofuran-Based PROTACs

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Compound of Interest

Compound Name: 3-Aminotetrahydrofuran

Cat. No.: B1273345

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Introduction: Beyond the Spacer, the Strategic Role of the PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by transforming the therapeutic paradigm from occupancy-based inhibition to event-driven, catalytic elimination of disease-causing proteins.^[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).^[2] A PROTAC simultaneously binds a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.^{[2][3]}

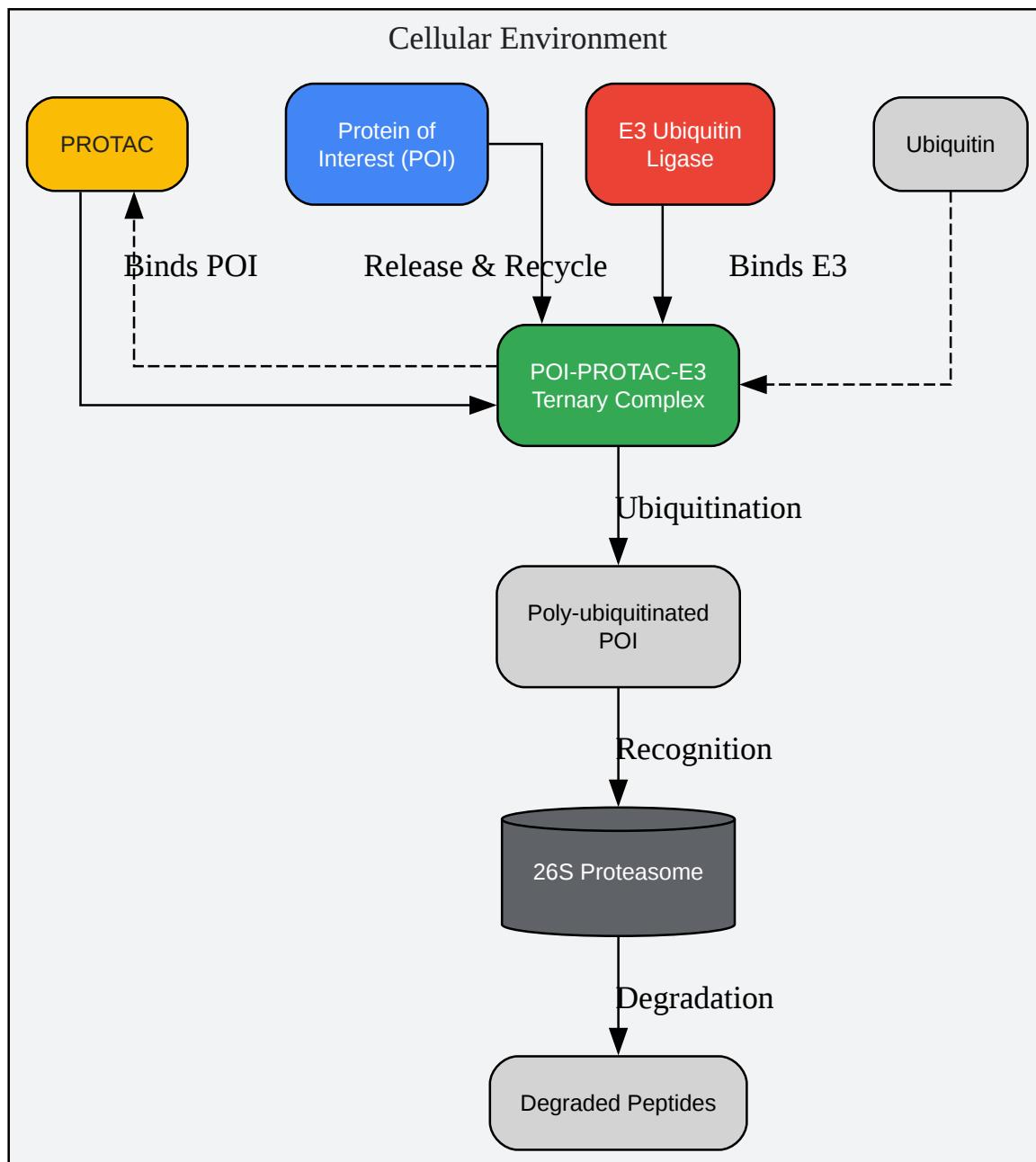
While the warhead (POI ligand) and anchor (E3 ligand) determine the "what" and "who" of this targeted degradation, the linker connecting them is the critical architect of the "how." Far from being a passive spacer, the linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing the PROTAC's potency, selectivity, and pharmacokinetic properties.^{[4][5]}

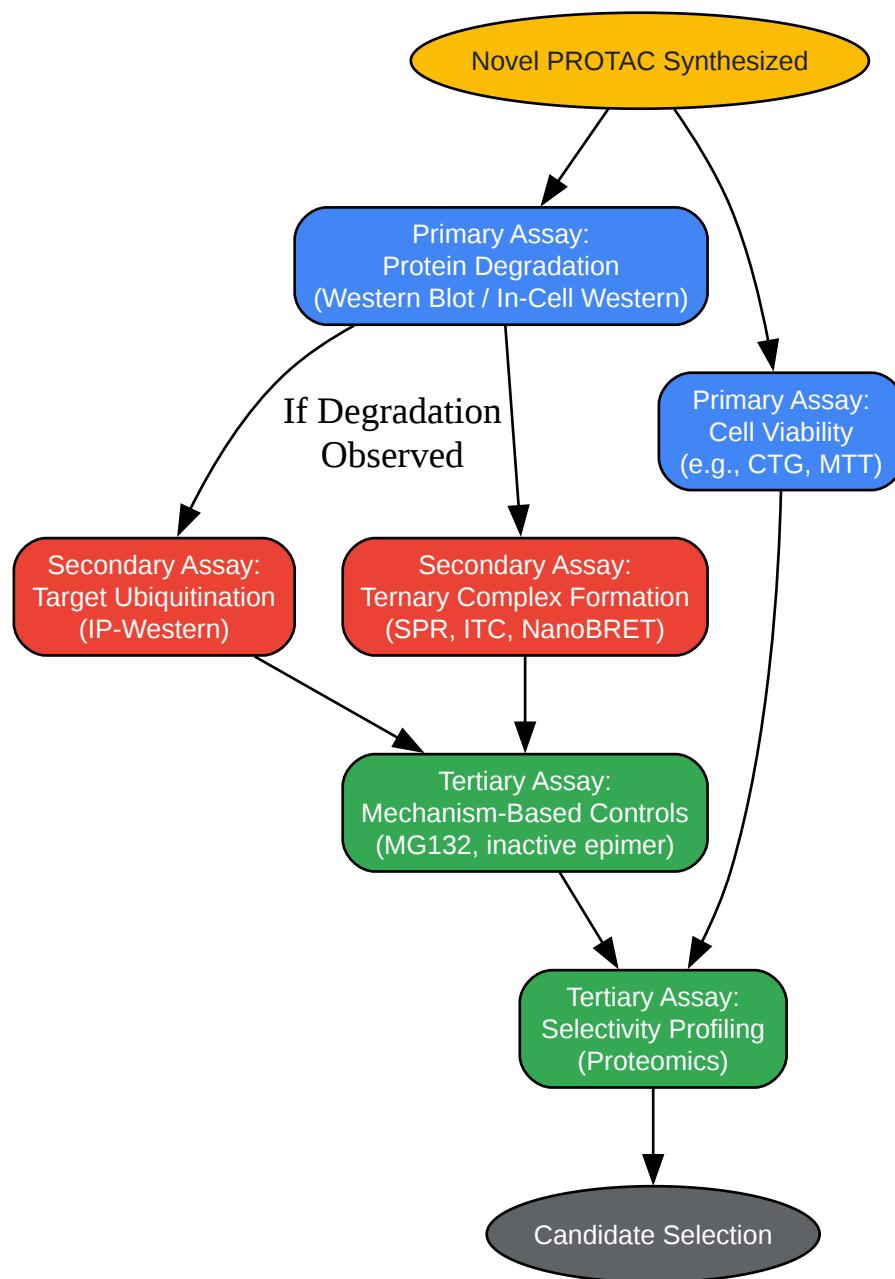
Historically, PROTAC design has heavily featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, prized for their synthetic accessibility.^[2] However, the field is increasingly recognizing the limitations of excessive flexibility—namely, the entropic penalty paid upon forming a constrained ternary complex—and is pivoting towards more rigid and conformationally constrained linkers.^{[2][3]} This guide provides an in-depth evaluation of one

such strategy: the incorporation of the **3-aminotetrahydrofuran** (3-Am-THF) moiety, contextualizing its performance by comparing the principles of rigid versus flexible linker design.

The PROTAC Mechanism of Action

The function of a PROTAC is a cyclical, catalytic process. Understanding this pathway is fundamental to appreciating the linker's role.





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